molecular formula C10H7F3O3 B8008958 Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate

Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate

Cat. No.: B8008958
M. Wt: 232.16 g/mol
InChI Key: ODFJJXLMLXDIMF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate typically involves the esterification of 2-oxo-2-(4-trifluoromethylphenyl)acetic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction parameters and higher yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The keto group can form hydrogen bonds with active site residues, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxo-2-(4-chlorophenyl)acetate
  • Methyl 2-oxo-2-(4-bromophenyl)acetate
  • Methyl 2-oxo-2-(4-methylphenyl)acetate

Uniqueness

Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and electron-withdrawing capacity, making it more reactive in certain chemical reactions compared to its analogs .

Properties

IUPAC Name

methyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFJJXLMLXDIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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